1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide
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Overview
Description
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide is a compound belonging to the class of nitrogen-containing heterocycles. These compounds are widely found in natural products, synthetic drugs, and functional materials. The triazolo[4,3-a]pyrazine scaffold is known for its significant biological activities, making it a valuable structure in medicinal chemistry .
Preparation Methods
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide typically involves multiple steps. One common method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce triazolo[4,3-a]pyrazin-3-amines . The sulfonamide group is then introduced through a sulfonylation reaction using appropriate sulfonyl chlorides under basic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by interfering with essential enzymes in the bacterial cell wall synthesis pathway . In cancer research, the compound targets kinases involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant antibacterial activity.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Used in medicinal chemistry for its unique biological properties.
The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits.
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c11-19(17,18)8-2-1-4-15(6-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8H,1-2,4,6H2,(H2,11,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFDOGXOZJUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NN=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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